molecular formula C14H15N B1219276 4-(3-Phenylpropyl)pyridine CAS No. 2057-49-0

4-(3-Phenylpropyl)pyridine

Cat. No.: B1219276
CAS No.: 2057-49-0
M. Wt: 197.27 g/mol
InChI Key: AQIIVEISJBBUCR-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)pyridine is an organic compound with the molecular formula C14H15N. It is characterized by a pyridine ring substituted at the 4-position with a 3-phenylpropyl group. This compound is known for its use as an organic solvent and as a medium for water-insoluble transition metal complexes of porphyrins or phthalocyanines .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Phenylpropyl)pyridine can be synthesized through various methods. One common synthetic route involves the alkylation of pyridine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropyl)pyridine involves its interaction with molecular targets such as transition metal complexes. It acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic reactions, facilitating processes like hydrogenation, oxidation, and substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Phenylpropyl)pyridine is unique due to its combination of a pyridine ring and a 3-phenylpropyl group, which imparts specific chemical properties and reactivity. Its ability to act as a ligand for transition metal complexes makes it particularly valuable in catalytic applications .

Properties

IUPAC Name

4-(3-phenylpropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIIVEISJBBUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044869
Record name 4-(3-Phenylpropyl)pyridine
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Pyridine, 4-(3-phenylpropyl)-
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CAS No.

2057-49-0
Record name 4-(3-Phenylpropyl)pyridine
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Record name 4-(3-Phenylpropyl)pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(3-phenylpropyl)-
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Record name 4-(3-Phenylpropyl)pyridine
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Record name 4-(3-phenylpropyl)pyridine
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Record name 4-(3-PHENYLPROPYL)PYRIDINE
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Synthesis routes and methods I

Procedure details

To a solution of 2.32 g (25.0 mmol) of 4-picoline in 40 mL of THF at −78° C. was slowly added 17.5 mL of a 1.6 M solution of n-butyllithium in hexanes (28.0 mmol). The reaction mixture was allowed to warm to rt and stirred for 1 h at rt. This reaction mixture was added via cannula to a solution of 6.8 mL (50.0 mmol) of (2-bromoethyl)benzene in 30 mL of THF at −50° C. The mixture was warmed to rt, quenched by the addition of 50 mL of H2O and extracted with ether. The combined organic fractions were extracted with 2N HCl. The combined aqueous fractions were brought to pH=12 with 5N NaOH and again extracted with ether. The combined ether layers were washed with sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:ethyl acetate=3:1) to give the title compound.
Quantity
2.32 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
28 mmol
Type
reactant
Reaction Step Four
Quantity
6.8 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a one-liter, three-neck flask was made 0.22 mole (5.0 g sodium) of sodamide in the usual way. The ammonia was replaced with 348 cc of xylene. The mixture was brought to reflux at 138° and 299.5 g (1.52 moles) of 4-(3-phenylpropyl)pyridine was added through a dropping funnel. Hydrogen evolution began immediately. Heating was continued for five hours at 138°-153° C. until hydrogen production slowed appreciably. The reaction mixture was cooled to around 100° C. and hydrolyzed with 100 cc of water. The oil layer was separated at room temperature and distilled through a Vigreaux column to give 182.5 g (0.93 moles) of unreacted 4-(3-phenylpropyl)pyridine and 62.9 g (0.16 mole) of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl. The yield of 2,2'-bipyridyl product, based on 4-(3-phenylpropyl)pyridine consumed, was 54.0%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
299.5 g
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
348 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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